molecular formula C₄₅H₈₇NO₅SSi₃ B1140035 (3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam CAS No. 193146-49-5

(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam

Cat. No. B1140035
M. Wt: 838.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step reactions, employing strategies such as protection/deprotection of functional groups and selective functionalization. One relevant approach is the utilization of tert-butyl(dimethyl)silyl groups as protective groups for alcohols and other reactive functionalities during synthesis steps. For example, the synthesis of complex organometallic compounds has been demonstrated through methods that might be applicable to the synthesis of the compound , showcasing the importance of silyl groups in facilitating synthesis while protecting sensitive functional groups from undesirable reactions (Diedrich et al., 1999).

Molecular Structure Analysis

The molecular structure of organosilicon compounds, particularly those with tert-butyl(dimethyl)silyl groups, is characterized by the steric effects and stability conferred by the silyl groups. These groups can significantly influence the overall molecular conformation and reactivity. For instance, the crystal structure analysis of related compounds has provided insights into how silyl groups affect molecular geometry, facilitating the understanding of their chemical behavior and reactivity (Eberle et al., 2009).

Chemical Reactions and Properties

The tert-butyl(dimethyl)silyl groups play a crucial role in the chemical properties of organosilicon compounds. They can enhance the stability of sensitive functional groups through protection, influence the selectivity of chemical reactions, and are removable under specific conditions, allowing for subsequent chemical transformations. The versatility of these groups in synthetic chemistry is highlighted by their application in various chemical reactions, including cyclizations, rearrangements, and cross-coupling reactions (Jagadish et al., 2011).

Scientific Research Applications

Stereocontrol in Organic Synthesis

Silicon-containing compounds are instrumental in achieving stereocontrol during organic synthesis. For example, the synthesis of (–)-tetrahydrolipstatin utilized the alkylation of a β-silyl ester and the hydroboration of an allylsilane, demonstrating high levels of open-chain stereocontrol. This approach exemplifies the utility of silicon-containing compounds in synthesizing complex molecules with precise stereochemistry (Fleming & Lawrence, 1998).

Enhancement of Drug Cytotoxicity

The tert-butyl dimethyl silyl group has been found to enhance the cytotoxic activity of drugs against human tumor cells. A study synthesized enantiomerically pure disubstituted tetrahydropyrans with this group and evaluated their in vitro efficacy against HL60 human leukemia cells and MCF7 human breast cancer cells, highlighting the potential of silicon-containing groups in medicinal chemistry (Donadel et al., 2005).

Multinuclear Zinc(II) Alkyl Derivatives Characterization

Research into multinuclear zinc(II) alkyl derivatives of linked phenoxides, including those with tert-butyl groups, provides insights into the structural and reactivity aspects of these complexes. This study contributes to the understanding of their potential applications in catalysis and material science (Dinger & Scott, 2001).

Indium (I) Iodide Utilization in Synthesis

The use of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents showcases another application in organic synthesis, facilitating additions to aldehydes. Such methodologies expand the toolbox for constructing molecules with complex stereochemistry (Johns, Grant, & Marshall, 2003).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


properties

IUPAC Name

(3S,7S,8S,12Z,15S,16E)-1,3,15-tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H87NO5SSi3/c1-32(26-27-38(50-54(19,20)43(9,10)11)34(3)30-37-31-52-36(5)46-37)24-23-25-33(2)40(47)35(4)41(48)45(15,16)39(51-55(21,22)44(12,13)14)28-29-49-53(17,18)42(6,7)8/h26,30-31,33,35,38-40,47H,23-25,27-29H2,1-22H3/b32-26-,34-30+/t33-,35?,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWGOKRSLJTZLR-OSLNQJGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H](C(C)C(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87NO5SSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858524
Record name (7S,11S,12S,16Z,19S)-7-{[tert-Butyl(dimethyl)silyl]oxy}-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam

CAS RN

193146-49-5
Record name (7S,11S,12S,16Z,19S)-7-{[tert-Butyl(dimethyl)silyl]oxy}-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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